2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
2-{[4-Oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a quinazolinone derivative characterized by a sulfanyl-acetamide linker bridging a 4-oxo-3,4-dihydroquinazolinyl core and an oxolan-2-ylmethyl group. The quinazolinone scaffold is substituted at position 3 with a 2-phenylacetamido moiety, which is structurally analogous to bioactive compounds reported in the literature for antimicrobial, anticonvulsant, and enzyme inhibitory activities . The oxolan (tetrahydrofuran) methyl group introduces stereoelectronic effects that may enhance solubility and metabolic stability compared to purely aromatic substituents . Synthetically, such compounds are typically prepared via nucleophilic substitution or coupling reactions involving thiol-containing quinazolinones and functionalized acetamides, as seen in related studies .
Properties
IUPAC Name |
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-20(13-16-7-2-1-3-8-16)26-27-22(30)18-10-4-5-11-19(18)25-23(27)32-15-21(29)24-14-17-9-6-12-31-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMLWENSBYOSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.
Attachment of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the quinazolinone intermediate with oxolan-2-ylmethylamine under controlled conditions to ensure the formation of the desired amide bond.
Final Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptor Activity: The compound may bind to and modulate the activity of certain receptors, affecting signal transduction pathways.
Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., sulfamoyl in compound 5 and 8) correlate with higher melting points (>250°C), likely due to enhanced intermolecular hydrogen bonding .
- Enzyme Inhibition : The 4-fluorophenyl group in compound 12 (KI = 548.6 nM for hCA I) demonstrates superior inhibitory activity compared to the bulkier 4-fluorobenzyl group in compound 18 (KI = 2048 nM), highlighting the importance of steric optimization .
Structure-Activity Relationship (SAR)
- Sulfamoyl vs. Ethoxy: Sulfamoyl groups (e.g., in compound 5) enhance hydrogen-bonding capacity, while ethoxy groups (e.g., in ) may improve lipophilicity .
- Acetamide Modifications :
- Oxolan vs. Aromatic Groups : The oxolan-methyl group likely reduces π-π stacking but improves solubility compared to purely aromatic analogs (e.g., compound 5) .
- Fluorinated Substituents : Fluorine or trifluoromethyl groups (e.g., and ) enhance metabolic stability and electronegativity, critical for target engagement .
Biological Activity
Introduction
The compound 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, synthesizing available research findings and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazoline Core : A bicyclic structure known for various biological activities.
- Thioether Linkage : The sulfur atom contributes to the compound's reactivity and potential interactions with biological targets.
- Phenylacetamido Group : Enhances lipophilicity and may influence receptor binding.
- Oxolane Moiety : Potentially improves solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Antioxidant Activity
Preliminary studies indicate that compounds with similar quinazoline structures exhibit antioxidant properties. The presence of the thioether group may enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
Acetylcholinesterase Inhibition
Research on related quinazoline derivatives suggests that they may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. For instance, a study found that certain iodoquinazolinones demonstrated significant AChE inhibitory activity, which could be relevant for neurodegenerative diseases such as Alzheimer's disease .
COX-2 Inhibition
Inhibitors of cyclooxygenase-2 (COX-2) are crucial in managing inflammation and pain. Quinazoline derivatives have been evaluated for their COX-2 inhibitory activity. Compounds structurally related to our target have shown varying degrees of inhibition, indicating potential anti-inflammatory properties .
Anticancer Potential
The structural components of this compound suggest possible anticancer activity. Similar quinazoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways.
- DNA/RNA Interaction : Potential binding to nucleic acids might affect gene expression.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds illustrates the unique features and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Oxoquinazoline | Structure | Basic quinazoline structure |
| 3-(Phenylthio)quinazolinone | Structure | Contains phenylthio but lacks oxolane |
| 2-Acetylaminoquinazoline | Structure | Acetamido group present but lacks sulfur |
The presence of both sulfur and oxolane groups in our target compound may enhance its solubility and bioavailability compared to others.
Case Studies
- Neuroprotective Effects : In a study assessing neuroprotective effects against oxidative stress in irradiated mice, similar quinazoline derivatives were shown to improve behavioral outcomes and reduce oxidative damage markers .
- Toxicity Profile : Acute toxicity studies on related compounds indicated a median lethal dose (LD50) of approximately 300 mg/kg, suggesting a relatively safe profile for further development .
Q & A
Q. What are the key steps in synthesizing this compound, and how is reaction progress monitored?
The synthesis involves multi-step reactions, including amide coupling, sulfanyl group introduction, and quinazolinone ring formation. Key steps include:
- Amide bond formation : Reacting 2-phenylacetic acid derivatives with amines under coupling agents like DCC/HOBt ().
- Sulfanyl group incorporation : Thiolation using reagents such as Lawesson’s reagent or thiourea derivatives ().
- Cyclization : Acid- or base-mediated cyclization to form the 3,4-dihydroquinazolin-4-one core (). Monitoring : Thin-layer chromatography (TLC) tracks intermediates, while NMR (¹H/¹³C) and LC-MS confirm final product purity .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms regiochemistry ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 465.1234) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups (inferred from ).
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays ().
- Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) using spectrophotometric methods ().
- Dose-response curves : Establish IC₅₀ values to quantify potency .
Q. What purification strategies are effective for intermediates?
- Column chromatography : Use silica gel with gradients like CH₂Cl₂/MeOH (8:2 → 7:3) ().
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline intermediates ().
- HPLC : Achieve >95% purity for final compounds using C18 columns and acetonitrile/water mobile phases .
Q. How does the sulfanyl group influence reactivity in downstream modifications?
The sulfanyl (-S-) moiety acts as a nucleophile, enabling:
- Alkylation : React with alkyl halides to form thioethers ().
- Oxidation : Convert to sulfoxides/sulfones using H₂O₂ or mCPBA ().
- Cross-coupling : Participate in Ullmann or SNAr reactions for heterocycle diversification .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding affinity?
- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., DHFR active site). Adjust substituents (e.g., oxolan-2-ylmethyl) to enhance hydrogen bonding ().
- QSAR models : Corrogate substituent hydrophobicity (logP) with IC₅₀ values to prioritize analogs ().
- MD simulations : Validate stability of ligand-target complexes over 100 ns trajectories .
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Mechanistic studies : Compare compound uptake via LC-MS/MS quantification in resistant vs. sensitive lines ().
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions ().
- Metabolomic analysis : Track ATP/NADPH depletion to distinguish cytotoxic vs. cytostatic effects .
Q. How can reaction yields be improved for the quinazolinone core?
- Catalyst optimization : Replace Pd/C with Pd(OAc)₂/XPhos for Suzuki couplings ().
- Solvent effects : Switch from DMF to DMAc to reduce side-product formation ().
- Microwave-assisted synthesis : Reduce cyclization time from 12h to 30 min at 120°C ().
Q. What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm DHFR stabilization post-treatment ().
- Fluorescence polarization : Measure displacement of FITC-labeled inhibitors in lysates ().
- CRISPR knockouts : Compare activity in DHFR−/− vs. wild-type cells .
Q. How to address poor aqueous solubility during in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide group ().
- Nanoparticle formulation : Encapsulate with PLGA-PEG (80:20) for sustained release ().
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for IP dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
